N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE
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Overview
Description
N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE typically involves multiple steps. One common approach is the condensation of 4-acetylphenylamine with a thiazolidinone derivative under acidic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The product is then purified using recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nitric acid in sulfuric acid at 0-5°C for nitration.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- N-(4-ACETYLPHENYL) MALEANILIC ACID
- N-(3-ACETYLPHENYL)-4-METHYLBENZENESULFONAMIDE
- 4-ACETYLPHENYL N-(4-METHOXYPHENYL)CARBAMATE
Uniqueness
N-(4-ACETYLPHENYL)-2-[(5Z)-4-OXO-5-[(2E)-3-PHENYLPROP-2-EN-1-YLIDENE]-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S2/c1-15(25)17-10-12-18(13-11-17)23-20(26)14-24-21(27)19(29-22(24)28)9-5-8-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,23,26)/b8-5+,19-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKSIGCTIQRPTB-VNVABUEJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC=CC3=CC=CC=C3)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C=C/C3=CC=CC=C3)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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